molecular formula C27H50N2 B13758835 N-(Phenyloctadecyl)propane-1,3-diamine CAS No. 25897-00-1

N-(Phenyloctadecyl)propane-1,3-diamine

Cat. No.: B13758835
CAS No.: 25897-00-1
M. Wt: 402.7 g/mol
InChI Key: NVJAPXJEDPZOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Phenyloctadecyl)propane-1,3-diamine (CAS 25897-00-1) is a high molecular weight diamine with the molecular formula C27H50N2 and a calculated molecular weight of 402.71 g/mol . This compound, also known as 3-Aminopropyl-(18-Phenyloctadecyl)Amine, features a long-chain phenyloctadecyl group attached to the propane-1,3-diamine backbone, which defines its unique properties . Calculated physical properties include a density of approximately 0.898 g/cm³ and a high boiling point of around 517.6°C, indicating its thermal stability . The compound is structurally analogous to other commercial 1,3-propanediamine derivatives, such as N-Oleyl-1,3-propanediamine, which are known for their amphiphilic nature, functioning as surfactants, emulsifiers, and dispersants . This suggests potential research applications for this compound in material science, including use as a building block for specialty polymers, a surface modification agent, or a precursor in catalyst synthesis. The presence of both primary amine groups and a long, aromatic alkyl chain makes it a versatile intermediate for developing novel materials, coatings, and surfactants with customized properties. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

25897-00-1

Molecular Formula

C27H50N2

Molecular Weight

402.7 g/mol

IUPAC Name

N'-(18-phenyloctadecyl)propane-1,3-diamine

InChI

InChI=1S/C27H50N2/c28-24-20-26-29-25-19-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16-21-27-22-17-15-18-23-27/h15,17-18,22-23,29H,1-14,16,19-21,24-26,28H2

InChI Key

NVJAPXJEDPZOCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCCNCCCN

Origin of Product

United States

Synthetic Strategies and Advanced Spectroscopic Characterization Methodologies for N Phenyloctadecyl Propane 1,3 Diamine

Retrosynthetic Analysis and Proposed Synthetic Pathways for N-(Phenyloctadecyl)propane-1,3-diamine

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, this process highlights several potential disconnections of the carbon-nitrogen bonds, suggesting both linear and convergent synthetic strategies.

Multi-Step Linear Synthesis Approaches

A linear synthesis involves the sequential modification of a starting material through a series of chemical reactions until the final product is obtained. One plausible linear pathway for this compound commences with a commercially available diamine.

A primary proposed linear route begins with propane-1,3-diamine. This approach involves a two-step N-alkylation and N-arylation sequence. The first step would be the mono-N-alkylation of propane-1,3-diamine with an octadecyl halide (e.g., 1-bromooctadecane) under basic conditions to form N-octadecylpropane-1,3-diamine. This intermediate would then undergo N-arylation, for instance, through a Buchwald-Hartwig amination with a phenyl halide, to yield the final product. Careful control of stoichiometry is crucial in the first step to minimize the formation of the di-alkylated byproduct.

An alternative linear strategy could involve the initial N-arylation of propane-1,3-diamine to form N-phenylpropane-1,3-diamine, followed by N-alkylation with an octadecyl halide. The reactivity of the two nitrogen atoms in the starting diamine would need to be carefully considered to ensure regioselectivity.

Convergent Synthesis Strategies

A potential convergent strategy for this compound would involve the synthesis of two key intermediates: an N-phenyl-substituted propane-1,3-diamine precursor and an octadecyl-containing fragment. For example, N-phenylpropane-1,3-diamine could be synthesized separately. Concurrently, octadecanal (B32862) could be prepared or sourced. The final step would then be the reductive amination between N-phenylpropane-1,3-diamine and octadecanal, using a reducing agent such as sodium triacetoxyborohydride (B8407120), to form the target molecule in a single step.

Another convergent approach could involve the reaction of octadecylamine (B50001) with a suitable phenyl-containing three-carbon electrophile. For instance, the reaction of octadecylamine with a compound like N-(3-bromopropyl)aniline would directly form the desired product.

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

The successful synthesis of this compound with high yield and purity hinges on the meticulous optimization of several reaction parameters.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the rate and outcome of the N-alkylation and N-arylation reactions. For nucleophilic substitution reactions involved in the linear synthesis, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation of the base while leaving the nucleophilic amine relatively free to react. The reaction kinetics are typically second-order, and by monitoring the disappearance of starting materials using techniques like thin-layer chromatography (TLC) or gas chromatography (GC), the reaction can be optimized for time and temperature to maximize product formation and minimize side reactions.

Catalyst Selection and Reaction Efficiency

In the context of N-arylation reactions, such as the Buchwald-Hartwig amination, the choice of catalyst is paramount. A palladium-based catalyst, in conjunction with a suitable phosphine (B1218219) ligand, is typically employed. The selection of the specific ligand (e.g., BINAP, Xantphos) can have a profound impact on the reaction efficiency, influencing both the rate of reaction and the suppression of side products. Catalyst loading is another critical parameter to optimize; while higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate purification.

For reductive amination pathways, the choice of the reducing agent and the pH of the reaction medium are key. Mild reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride are often effective. The reaction is typically carried out in a slightly acidic medium to facilitate imine formation without passivating the amine nucleophile.

Methodologies for Structural Elucidation of this compound and its Synthetic Intermediates

A combination of spectroscopic techniques is indispensable for the unambiguous structural confirmation of this compound and its synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen atoms. The spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the propane (B168953) and octadecyl chains, and the N-H protons of the amine groups.

¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule, with distinct signals for the aromatic carbons, the aliphatic carbons of the two alkyl chains, and the carbons adjacent to the nitrogen atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic N-H stretching vibrations, C-H stretching vibrations for both aromatic and aliphatic C-H bonds, and C-N stretching vibrations.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the proposed connectivity of the molecule.

Below is a table summarizing the expected spectroscopic data for this compound.

Spectroscopic Technique Expected Observations
¹H NMR Signals for aromatic protons, methylene protons of propane and octadecyl chains, and N-H protons.
¹³C NMR Distinct signals for aromatic carbons, aliphatic carbons, and carbons adjacent to nitrogen.
IR Spectroscopy Characteristic N-H, C-H (aromatic and aliphatic), and C-N stretching vibrations.
Mass Spectrometry (HRMS) Accurate mass measurement confirming the molecular formula and fragmentation patterns consistent with the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In a typical ¹H NMR spectrum, distinct signals corresponding to the different proton environments within the molecule are expected. The aromatic protons of the phenyl group would appear in the downfield region, typically between 6.5 and 8.0 ppm. The methylene protons adjacent to the nitrogen atoms would likely resonate in the range of 2.5 to 3.5 ppm. The long octadecyl chain would produce a series of overlapping signals in the upfield region, with the terminal methyl group appearing as a distinct triplet around 0.9 ppm.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the phenyl ring would be found in the 110-150 ppm range. The methylene carbons of the propanediamine linker and those adjacent to the nitrogens would appear in the 30-50 ppm region. The numerous methylene carbons of the octadecyl chain would produce a dense cluster of signals around 20-30 ppm, with the terminal methyl carbon resonating at approximately 14 ppm.

While specific, experimentally verified spectral data for this compound is not widely published, analysis of similar long-chain N-alkyl-1,3-propanediamines and related structures provides a strong basis for predicting the expected chemical shifts and coupling patterns mdpi.comsemanticscholar.orgchemicalbook.comnih.gov.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (Phenyl)6.5 - 8.0Multiplet
-CH₂- (adjacent to N)2.5 - 3.5Multiplet
-CH₂- (central, propane)1.5 - 2.0Multiplet
-CH₂- (octadecyl chain)1.2 - 1.6Broad Multiplet
-CH₃ (terminal)~0.9Triplet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic (Phenyl)110 - 150
-CH₂- (adjacent to N)30 - 50
-CH₂- (octadecyl chain)20 - 30
-CH₃ (terminal)~14

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is an essential tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Electron Ionization (EI): In EI-MS, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight. Common fragmentation pathways for long-chain amines include cleavage of the C-C bonds adjacent to the nitrogen atoms (alpha-cleavage), leading to characteristic fragment ions. For this compound, fragments corresponding to the loss of the octadecyl chain or parts of the propanediamine linker would be expected nist.govnist.govnist.gov.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-accuracy mass measurement necessary to confirm the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass mdpi.com.

Analysis of structurally similar N-alkyl-1,3-propanediamines often involves derivatization, for instance with trifluoroacetic anhydride (B1165640), to improve their volatility and chromatographic behavior for GC-MS analysis. This process yields derivatives with predictable fragmentation patterns that aid in structural confirmation researchgate.netresearchgate.net.

Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be characterized by several key absorption bands. N-H stretching vibrations for the secondary amine would appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic phenyl ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the octadecyl and propane chains would appear just below 3000 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would likely be found in the 1000-1200 cm⁻¹ range. A characteristic CH₂ rocking mode at approximately 720 cm⁻¹ might also be present, indicative of the long alkyl chain mdpi.commdpi.com.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring breathing modes of the phenyl group would give rise to strong signals. The long alkyl chain would also produce characteristic bands in the Raman spectrum. Analysis of related diamine structures has shown that a comparison of IR and Raman spectra can be highly instructive for a complete vibrational assignment mdpi.comresearchgate.net.

X-ray Crystallography for Solid-State Structure Determination

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isolation of this compound

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a well-suited method for the analysis of this compound. A method utilizing a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid has been described. This method is scalable and can be adapted for preparative separation to isolate the compound or its impurities sielc.com. For detection, UV-Vis can be used due to the phenyl group, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer can be employed.

Gas Chromatography (GC): Due to the high molecular weight and relatively low volatility of this compound, GC analysis typically requires derivatization to increase volatility and thermal stability. Acylation, for example with pentafluoropropionic acid anhydride (PFPA) or trifluoroacetic anhydride (TFAA), is a common strategy for long-chain amines and diamines, allowing for their analysis by GC-MS researchgate.netresearchgate.net.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of reactions and for preliminary purity checks. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase system (e.g., a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) with a small amount of amine to reduce tailing) would be used to separate the compound from starting materials and byproducts mdpi.com.

Electrophoretic techniques are generally less common for the analysis of this type of molecule compared to chromatographic methods.

Chemical Reactivity, Derivatization, and Transformation Pathways of N Phenyloctadecyl Propane 1,3 Diamine

Reactions Involving the Amine Functionalities of N-(Phenyloctadecyl)propane-1,3-diamine

The presence of both primary and secondary amine groups in the propane-1,3-diamine core allows for a variety of chemical modifications, making it a valuable building block in organic synthesis. These nitrogen centers can act as nucleophiles or bases, participating in a wide array of reactions.

Alkylation and Acylation Reactions

The nucleophilic nature of the primary and secondary amine groups in this compound makes them susceptible to alkylation and acylation. These reactions are fundamental for introducing new functional groups and extending the molecular framework.

Alkylation: The primary amine is generally more reactive towards alkylating agents than the secondary amine due to lesser steric hindrance. Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents like dialkyl sulfates can proceed in a stepwise manner. Mono-alkylation of the primary amine would be favored under controlled conditions (e.g., using a 1:1 molar ratio of reactants). However, over-alkylation to form a quaternary ammonium (B1175870) salt is possible, especially with more reactive alkylating agents or an excess of the reagent. The secondary amine can also undergo alkylation, though it typically requires more forcing conditions. Palladium-catalyzed N-alkylation reactions have become a versatile method for these transformations. chemrxiv.org

Acylation: Acylation of the amine groups with reagents such as acyl chlorides, anhydrides, or esters is a common method to form amides. This reaction is generally highly efficient. The primary amine will readily react to form a secondary amide. Subsequent acylation of the secondary amine to form a tertiary amide is also possible, though it may require a stronger acylating agent and harsher conditions. This differential reactivity allows for selective functionalization.

Table 1: Representative Alkylation and Acylation Reactions

Reaction Type Reagent Example Amine Group Expected Product
Mono-alkylation Methyl Iodide (CH₃I) Primary N-Methyl-N'-(phenyloctadecyl)propane-1,3-diamine
Acylation Acetyl Chloride (CH₃COCl) Primary N-Acetyl-N'-(phenyloctadecyl)propane-1,3-diamine
Di-acylation Acetic Anhydride (B1165640) ((CH₃CO)₂O) Both N,N'-Diacetyl-N-(phenyloctadecyl)propane-1,3-diamine

Condensation Reactions Leading to Imines and Heterocycles

The primary amine functionality of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed. The resulting imine can be a stable product or an intermediate for further transformations.

If a dicarbonyl compound is used, or if the initial condensation product has another reactive group, intramolecular cyclization can lead to the formation of various N-heterocycles. organic-chemistry.orgorganic-chemistry.orgnih.gov For instance, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a diazepine (B8756704) ring system. The condensation of propane-1,3-diamine with formaldehyde (B43269) has been shown to produce various cyclic and oligomeric products depending on the reaction conditions. semanticscholar.orgdoaj.orgfinechem-mirea.rufinechem-mirea.ru

Table 2: Condensation and Cyclization Pathways

Reactant Reaction Type Potential Product
Benzaldehyde Imine Formation N-Benzylidene-N'-(phenyloctadecyl)propane-1,3-diamine
Acetone Imine Formation N-Isopropylidene-N'-(phenyloctadecyl)propane-1,3-diamine
Formaldehyde Cyclization/Oligomerization Complex mixture of N-heterocycles

Metal Complexation and Chelation Chemistry

The two nitrogen atoms of the propane-1,3-diamine backbone can act as a bidentate ligand, coordinating to a single metal center to form a stable six-membered chelate ring. This chelating ability is a well-known characteristic of 1,3-diamines. wikipedia.org this compound can therefore form coordination complexes with a variety of transition metals, such as copper(II), nickel(II), and palladium(II). researchgate.netnih.gov

The coordination of the diamine to a metal ion can influence the geometry and reactivity of the resulting complex. The nature of the N-substituents (phenyl and octadecyl) will sterically and electronically modulate the properties of the metal complex, such as its stability, solubility in different solvents, and catalytic activity. These complexes have potential applications in catalysis and materials science.

Reactivity Associated with the Phenyl Moiety of this compound

The phenyl group attached to one of the nitrogen atoms is also a site for chemical transformations, primarily through electrophilic substitution on the aromatic ring and reduction of the ring itself.

Electrophilic Aromatic Substitution Reactions

The N-substituted amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.com The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. youtube.comorganicchemistrytutor.com This makes the ring more susceptible to attack by electrophiles.

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur preferentially at the positions ortho and para to the diamine substituent. lkouniv.ac.in The large steric bulk of the octadecylpropane-1,3-diamine substituent might favor substitution at the less hindered para position over the ortho positions.

Table 3: Electrophilic Aromatic Substitution Outcomes

Reaction Reagents Major Product(s)
Nitration HNO₃, H₂SO₄ p-Nitro and o-nitro derivatives
Bromination Br₂, FeBr₃ p-Bromo and o-bromo derivatives
Friedel-Crafts Acylation CH₃COCl, AlCl₃ p-Acetyl and o-acetyl derivatives

Catalytic Hydrogenation and Reduction Pathways

The phenyl group can be reduced to a cyclohexyl ring through catalytic hydrogenation. This transformation typically requires high pressures of hydrogen gas and a suitable metal catalyst. Catalysts based on ruthenium (Ru) and rhodium (Rh) are particularly effective for the hydrogenation of aromatic rings. researchgate.netresearchgate.netgoogle.com The reduction of the aromatic ring would convert the N-phenyl group into an N-cyclohexyl group, leading to the formation of N-(Cyclohexyl)octadecyl)propane-1,3-diamine. This reaction significantly alters the steric and electronic properties of the molecule, transforming the flat, rigid aromatic ring into a flexible, three-dimensional cycloaliphatic ring. The choice of catalyst and reaction conditions can be tuned to achieve high selectivity for the hydrogenation of the aromatic ring without affecting other functional groups. rsc.org

Table 4: Hydrogenation of the Phenyl Moiety

Reaction Catalyst Conditions Product
Aromatic Ring Hydrogenation Ru/C or Rh/Al₂O₃ H₂ (high pressure), elevated temperature N-(Cyclohexyl)octadecyl)propane-1,3-diamine

Transformations of the Octadecyl Aliphatic Chain in this compound

The octadecyl chain of this compound presents a chemically robust, non-polar segment of the molecule. However, under specific conditions, this long aliphatic chain can undergo transformations, primarily through oxidation and radical-mediated reactions. These transformations can lead to the introduction of new functional groups, altering the physicochemical properties of the parent molecule.

Oxidation and Functionalization of Terminal Groups

Oxidation of the terminal methyl group to a primary alcohol, and subsequently to an aldehyde or carboxylic acid, is a challenging but feasible transformation. This typically requires specialized catalysts, such as metalloporphyrins or other bio-inspired oxidation catalysts, that can direct the oxidation to the terminal position. For instance, certain manganese-based catalysts have shown success in the site-selective oxidation of long-chain alkanes.

The methylene (B1212753) groups along the chain can also be oxidized, typically leading to a mixture of secondary alcohols, ketones, and further oxidized products. The position of oxidation is influenced by the catalyst and reaction conditions. In the context of long-chain alkyl diamines, supramolecular recognition using host-guest chemistry has been explored to direct oxidation to specific methylene sites. For example, a manganese oxidation catalyst equipped with crown ether receptors has been used to achieve site-selective oxidation of the central methylene groups of tetradecane-1,14-diamine. beilstein-journals.orgresearchgate.net This approach, if applied to this compound, could potentially functionalize the middle of the octadecyl chain.

Below is a table summarizing potential oxidation products of the octadecyl chain, based on general knowledge of alkane oxidation.

ReactantOxidizing System (Example)Potential ProductsComments
Terminal Methyl GroupMetalloporphyrin Catalysts + O₂/H₂O₂Primary Alcohol, Aldehyde, Carboxylic AcidRequires selective catalysts to avoid oxidation at other positions.
Methylene GroupsMn-based Catalysts + H₂O₂Secondary Alcohols, KetonesCan lead to a mixture of products at various positions along the chain.

This table presents hypothetical transformations based on the reactivity of similar long-chain alkanes, as direct experimental data for this compound is not available.

Potential for Radical Reactions and Chain Modification

The C-H bonds of the octadecyl chain can be susceptible to radical abstraction, initiating a cascade of reactions that can modify the chain's structure. The generation of alkyl radicals can be initiated by photolysis, thermolysis, or through the use of radical initiators. Once formed, these radicals can undergo various transformations. whiterose.ac.ukiu.edu

One common radical reaction is halogenation, where a hydrogen atom is replaced by a halogen. This reaction is often non-selective, leading to a mixture of halogenated isomers. The reactivity of the C-H bonds generally follows the order of tertiary > secondary > primary, meaning that the methylene groups of the octadecyl chain would be more susceptible to radical halogenation than the terminal methyl group.

The generated alkyl radicals can also participate in C-C bond-forming reactions. For example, in the presence of suitable coupling partners, it is possible to introduce new alkyl or aryl groups onto the octadecyl chain. Furthermore, intramolecular radical reactions could potentially lead to cyclization, although this is less likely for a long, flexible chain like octadecyl.

The presence of the amine groups in this compound can influence the course of radical reactions. The nitrogen atoms can direct radical functionalization to adjacent C-H bonds (α-C-H functionalization). However, functionalization at positions further down the chain would behave more like a simple long-chain alkane. rsc.org

The following table outlines potential radical-mediated modifications of the octadecyl chain.

Reaction TypeReagents (Example)Potential ProductsComments
Radical HalogenationN-Bromosuccinimide (NBS), LightBromo-substituted octadecyl chainGenerally non-selective, leading to a mixture of isomers.
Radical CouplingAlkyl Halides, Radical InitiatorBranched alkyl chainsAllows for the introduction of new carbon-carbon bonds.

This table illustrates potential radical reactions based on general principles of organic chemistry, as specific studies on this compound are not publicly documented.

Synthesis and Characterization of Novel Derivatives and Analogs of this compound

The presence of primary and secondary amine functionalities in this compound allows for a wide range of derivatization reactions, leading to the synthesis of novel compounds with potentially interesting properties. These reactions primarily target the nucleophilic nitrogen atoms.

Preparation of Substituted Amides and Ureas

Amide Synthesis: The primary and secondary amine groups of this compound can react with carboxylic acids and their derivatives (such as acyl chlorides and anhydrides) to form amides. The reaction with a stoichiometric amount of an acylating agent would likely lead to a mixture of mono- and di-acylated products. To achieve selective mono-acylation, careful control of reaction conditions, such as temperature and stoichiometry, is necessary. The use of protecting groups could also be employed for selective functionalization. The direct condensation of carboxylic acids with amines can be facilitated by coupling agents or by performing the reaction under hydrothermal conditions. nih.govnih.gov

Urea (B33335) Synthesis: Substituted ureas can be prepared by reacting the amine groups with isocyanates. This reaction is typically rapid and high-yielding. Depending on the stoichiometry, mono- or di-substituted ureas can be formed. For instance, reaction with one equivalent of an isocyanate would yield a mono-urea derivative, while an excess of isocyanate could lead to the formation of a di-urea. An alternative method for urea synthesis involves the use of phosgene (B1210022) equivalents like carbonyldiimidazole (CDI), which is a safer alternative to phosgene gas. organic-chemistry.orgiu.edu

The table below provides representative reaction conditions for the synthesis of amides and ureas from diamines, which can be analogously applied to this compound.

DerivativeReagentsSolventTemperature (°C)Yield (%)Reference (Analogous Reactions)
N-Acyl AmideCarboxylic Acid, TiCl₄Pyridine85Moderate to Excellent nih.gov
N,N'-Diacyl AmideAcyl Chloride, BaseDichloromethaneRoom TemperatureHigh youtube.com
N-Substituted UreaIsocyanateAcetonitrile (B52724)70High beilstein-journals.org
N,N'-Disubstituted UreaCarbonyldiimidazole (CDI), AmineDMF60Up to 94 iu.edu

This table presents generalized reaction conditions based on literature for similar diamines. Specific conditions for this compound would require experimental optimization.

Formation of Polymeric Materials from this compound

The difunctional nature of this compound makes it a potential monomer for the synthesis of various polymeric materials, such as polyamides and polyureas.

Polyamides: Polyamides can be synthesized through the condensation polymerization of this compound with a dicarboxylic acid or its derivative. The resulting polyamide would feature the long, hydrophobic phenyloctadecyl side chain, which would significantly influence the polymer's properties, such as solubility, thermal stability, and crystallinity. The polymerization is typically carried out at elevated temperatures to drive off the water formed during the condensation reaction. whiterose.ac.ukiu.edu

Polyureas: Polyureas can be prepared by the reaction of this compound with a diisocyanate. This is typically a step-growth polymerization that proceeds rapidly at room temperature. The properties of the resulting polyurea would be determined by the structure of both the diamine and the diisocyanate monomers. The presence of the bulky and flexible phenyloctadecyl group would likely result in a more amorphous and soluble polymer compared to polyureas derived from simpler diamines.

The synthesis of these polymers introduces a repeating unit containing the this compound moiety, leading to macromolecules with unique architectures and potential applications in areas such as coatings, adhesives, and specialty plastics.

The following table summarizes the general approaches to the synthesis of polyamides and polyureas from diamines.

Polymer TypeCo-monomerPolymerization MethodKey Features of Potential PolymerReference (Analogous Polymerizations)
PolyamideDicarboxylic AcidCondensation PolymerizationHydrophobic, potentially amorphous whiterose.ac.ukiu.edu
PolyureaDiisocyanateStep-growth PolymerizationFlexible, soluble in organic solvents researchgate.net

This table outlines potential polymerization strategies based on established methods for similar diamine monomers.

Molecular Interactions and Self Assembly Phenomena of N Phenyloctadecyl Propane 1,3 Diamine

Investigation of Intermolecular Hydrogen Bonding Networks in N-(Phenyloctadecyl)propane-1,3-diamine Systems

The propane-1,3-diamine headgroup of this compound contains both primary and secondary amine functionalities, which are capable of acting as both hydrogen bond donors and acceptors. This dual capacity allows for the formation of extensive intermolecular hydrogen bonding networks, which are fundamental to the molecule's condensed-phase behavior and its interactions with other polar molecules.

In the solid state or in non-polar solvents, these amine groups are expected to form strong N-H···N hydrogen bonds, leading to well-ordered, self-assembled structures. The presence of two amine groups separated by a flexible three-carbon linker allows for various conformations, potentially leading to the formation of cyclic dimers or extended one-dimensional chains. In the presence of other hydrogen-bonding species, such as water or carboxylic acids, the diamine headgroup can participate in robust heteromolecular hydrogen bonds. For instance, studies on the co-crystallization of aliphatic diamines with carboxylic acids have demonstrated the formation of layered three-dimensional arrays held together by charge-assisted N-H···O hydrogen bonds. nih.gov The resulting structures often consist of layers of hydrogen-bonded networks sandwiched between hydrophobic layers. nih.gov A similar interplay of hydrogen bonding would be anticipated for this compound, dictating its crystal packing and its behavior at interfaces.

Hydrophobic Interactions and Micellization Behavior of this compound in Various Media

The defining characteristic of this compound as an amphiphile is its long, non-polar phenyloctadecyl tail. In aqueous environments, the strong thermodynamic penalty against exposing this hydrophobic chain to water drives the molecule's self-assembly into organized structures, a phenomenon known as the hydrophobic effect. researchgate.net This process minimizes the contact between the hydrophobic tails and water, leading to the formation of micelles, which are colloidal aggregates with a hydrophobic core and a hydrophilic shell.

The process of micellization is concentration-dependent and occurs above a specific concentration known as the Critical Micelle Concentration (CMC). The driving force for micellization is primarily the increase in entropy of the system from the release of structured water molecules that surround the hydrophobic chains. researchgate.net The CMC is a key parameter that depends on the molecular structure of the surfactant, temperature, and the composition of the medium (e.g., ionic strength). For this compound, the long octadecyl chain and the presence of a phenyl group would contribute to a very low CMC value in water, as both features enhance hydrophobicity. The table below presents expected CMC values for this compound based on data from structurally similar long-chain cationic surfactants.

MediumTemperature (°C)Expected CMC (mol/L)Rationale for Expected Value
Pure Water25~1 x 10-5The long C18 chain and phenyl group lead to high hydrophobicity and a low CMC.
Pure Water40~1.5 x 10-5CMC often shows a U-shaped dependence on temperature; it may increase as higher temperatures disrupt structured water around the tail. nih.gov
0.1 M NaCl25~2 x 10-6Added salt screens electrostatic repulsion between the protonated diamine headgroups, favoring micelle formation at a lower concentration.

Mechanisms of Coordination and Chelation of this compound with Transition Metal Ions

The propane-1,3-diamine moiety serves as an excellent chelating ligand for transition metal ions. wikipedia.org The two nitrogen atoms, separated by a three-carbon chain, can coordinate simultaneously to a single metal center, forming a stable six-membered chelate ring. This bidentate coordination is a key feature of the molecule's interaction with metal ions. The lone pair of electrons on each nitrogen atom acts as a Lewis base, donating electron density to the empty d-orbitals of a transition metal ion (a Lewis acid).

The large phenyloctadecyl substituent is not directly involved in coordination but is expected to exert a significant steric influence. This bulky group may hinder the approach of multiple ligands to the metal center, potentially favoring lower coordination numbers or influencing the geometry of the resulting complex.

The reaction between a metal ion (Mⁿ⁺) and this compound (L) in solution typically results in the stepwise formation of complexes with varying stoichiometries, such as [ML]ⁿ⁺, [ML₂]ⁿ⁺, and [ML₃]ⁿ⁺, depending on the coordination preferences of the metal ion. The stability of these complexes is quantified by their formation constants (K) or, more commonly, their logarithms (log K).

A crucial factor contributing to the high stability of these complexes is the chelate effect . The formation of a complex with a bidentate ligand like this compound is entropically more favorable than the formation of a similar complex with two monodentate ligands (e.g., octadecylamine). libretexts.org This results in significantly larger stability constants for chelate complexes. libretexts.org The stability of complexes with diamine ligands generally follows the Irving-Williams series for divalent metal ions: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. The table below provides representative stability constants for complexes of propane-1,3-diamine with various transition metal ions, which serve as a reasonable estimate for the behavior of this compound.

Metal Ionlog K₁log K₂log K₃Reference System
Cu(II)9.66.8-Propane-1,3-diamine
Ni(II)6.34.52.0Propane-1,3-diamine
Zn(II)4.83.7-Propane-1,3-diamine
Co(II)5.03.61.6Propane-1,3-diamine

Note: Data represents typical values for the unsubstituted propane-1,3-diamine ligand and are illustrative of the expected magnitudes.

The formation of coordination complexes between this compound and transition metal ions can be monitored and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the amine groups to a metal ion alters the vibrational frequencies of the N-H bonds. Typically, the N-H stretching vibrations (~3300-3400 cm⁻¹) shift to lower wavenumbers upon complexation due to the weakening of the bond as electron density is donated to the metal. nih.gov New, lower-frequency bands corresponding to metal-nitrogen (M-N) vibrations may also appear in the far-IR region (typically 400-600 cm⁻¹). researchgate.net

UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals with unfilled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), the coordination of the diamine ligand induces splitting of the d-orbitals. This allows for electronic transitions between these orbitals (d-d transitions), which absorb light in the visible region of the spectrum. uobaghdad.edu.iq The appearance of these absorption bands, which are absent in the spectra of the free ligand and the free metal ion, is a clear indication of complex formation. The position and intensity of these bands provide information about the coordination geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes (e.g., with Zn(II) or Cd(II)). Upon coordination, the chemical shifts of the protons and carbons in the propane-1,3-diamine backbone, particularly those close to the nitrogen atoms, will experience significant downfield shifts due to the deshielding effect of the metal ion.

Supramolecular Assembly and Nanostructure Formation Driven by this compound

The amphiphilic nature of this compound is the primary driver for its spontaneous organization into a variety of ordered supramolecular nanostructures in solution. This self-assembly is governed by a delicate balance between several non-covalent forces: the hydrophobic effect driving the aggregation of the phenyloctadecyl tails, hydrogen bonding among the diamine headgroups, and van der Waals interactions between the alkyl chains. nih.gov The presence of the phenyl group can introduce π-π stacking interactions, further directing the packing arrangement of the hydrophobic tails.

The final morphology of the assembled nanostructure is largely determined by the effective geometry of the molecule, which can be described by the critical packing parameter (CPP). This parameter relates the volume of the hydrophobic tail to the cross-sectional area of the hydrophilic headgroup and the length of the tail. Different CPP values favor the formation of different structures, such as spherical micelles, cylindrical micelles, vesicles, or lamellar phases.

For amphiphiles with a large hydrophobic tail and a relatively small hydrophilic headgroup, such as this compound, the CPP typically favors the formation of planar bilayer structures rather than curved micelles. These bilayers are the fundamental building blocks for both vesicles and lamellar phases.

Vesicles: A vesicle is a spherical structure composed of a lipid bilayer enclosing a small aqueous compartment. They form when a planar bilayer folds back on itself to eliminate exposed hydrophobic edges. The formation of vesicles from long-chain amphiphiles is a well-documented phenomenon. nih.gov Given its structure, this compound is a strong candidate for vesicle formation in dilute aqueous solutions upon input of energy, such as sonication.

Lamellar Phases: At higher concentrations, individual bilayers can stack upon one another, separated by layers of the solvent, to form a lamellar liquid crystalline phase (Lα). sci.am This is a highly ordered, one-dimensional periodic structure. Cationic amphiphiles are known to form stable lamellar phases, and in some cases, these can interact with macromolecules like DNA to form condensed lamellar structures. nih.govnih.gov The formation of either vesicles or a lamellar phase is highly dependent on factors such as concentration, temperature, pH (which affects the protonation state and thus the effective size and charge of the diamine headgroup), and ionic strength.

The table below summarizes the conditions that typically favor the formation of vesicles versus lamellar phases for analogous long-chain cationic amphiphiles.

ParameterFavors VesiclesFavors Lamellar Phases
ConcentrationLow to moderateHigh
Energy InputHigh (e.g., sonication, extrusion)Low (spontaneous formation)
Ionic StrengthLowHigh (screens repulsion, promotes stacking)
pHConditions favoring partial protonation (reduces headgroup repulsion)Conditions favoring full protonation (increases electrostatic repulsion, but can be overcome at high concentration)

Ordered Assembly on Surfaces

The amphiphilic nature of this compound, characterized by a long hydrophobic phenyloctadecyl tail and a hydrophilic propane-1,3-diamine headgroup, suggests a strong propensity for self-assembly into ordered structures at interfaces. On solid surfaces, this assembly is governed by a delicate interplay of intermolecular and molecule-substrate interactions.

Key Driving Forces for Surface Assembly:

Van der Waals Interactions: The long octadecyl chains of neighboring molecules are expected to align and pack closely, maximizing van der Waals forces. This interaction is a primary driver for the formation of crystalline-like, ordered monolayers. The phenyl group at the terminus of the alkyl chain can introduce additional π-π stacking interactions, further promoting order.

Hydrogen Bonding: The propane-1,3-diamine headgroup, with its primary and secondary amine functionalities, is capable of forming a network of intermolecular hydrogen bonds. This directional interaction plays a crucial role in the arrangement and stability of the assembled molecules on the surface.

Molecule-Substrate Interactions: The nature of the surface (e.g., hydrophilic or hydrophobic, charged or neutral) will significantly influence the orientation of the adsorbed molecules. On a hydrophilic surface like mica or silica (B1680970), the diamine headgroups are expected to anchor to the surface through hydrogen bonding or electrostatic interactions, with the hydrophobic tails oriented away from the surface. Conversely, on a hydrophobic surface such as graphite, the phenyloctadecyl chains would likely lie flat on the surface to maximize van der Waals interactions.

Expected Surface Morphologies:

While specific experimental data for this compound is unavailable, analogous long-chain amines and diamines are known to form various ordered structures on surfaces, including:

Lamellar Structures: Molecules may align in parallel rows, forming lamellar domains.

Herringbone Patterns: A common packing motif for long-chain molecules on flat surfaces, where molecules in adjacent rows are tilted in opposite directions.

Two-Dimensional Crystalline Lattices: Under specific conditions, a high degree of order can lead to the formation of two-dimensional crystals.

The resulting morphology and degree of order would be highly dependent on factors such as the solvent used for deposition, the concentration of the solution, the temperature, and the specific nature of the substrate. Techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM) would be instrumental in visualizing and characterizing these ordered assemblies.

Interactions of this compound with Model Membrane Systems and Lipid Bilayers (Mechanism Focus)

The interaction of this compound with lipid bilayers is anticipated to be a complex process driven by its amphiphilic character. The molecule would likely insert into the lipid membrane, with its hydrophobic tail partitioning into the acyl chain region of the bilayer and the hydrophilic diamine headgroup residing near the polar headgroup region of the lipids.

Mechanistic Steps of Interaction:

Adsorption to the Bilayer Surface: The initial step involves the adsorption of the molecule to the surface of the lipid bilayer. This is likely driven by electrostatic interactions between the potentially protonated diamine headgroup and the phosphate (B84403) groups of the lipid headgroups, as well as favorable hydrophobic interactions.

Insertion into the Hydrophobic Core: The long, hydrophobic phenyloctadecyl tail would then penetrate the hydrophobic core of the lipid bilayer. This process is thermodynamically favorable as it removes the hydrophobic chain from the aqueous environment. The length of the octadecyl chain is comparable to the thickness of a typical lipid monolayer, suggesting it could span a significant portion of the bilayer core.

Accommodation within the Bilayer: Once inserted, the molecule will adopt a conformation that minimizes free energy. The flexible propane-1,3-diamine linker would allow the headgroup to position itself at the lipid-water interface, while the phenyloctadecyl tail aligns with the lipid acyl chains.

Potential Effects on Membrane Properties:

The incorporation of this compound into a lipid bilayer is expected to perturb the local membrane structure and dynamics.

Alteration of Membrane Fluidity: The rigid phenyl group and the long saturated octadecyl chain could locally decrease the fluidity of the lipid acyl chains by restricting their conformational freedom.

Changes in Bilayer Thickness: The length of the phenyloctadecyl chain may lead to local changes in bilayer thickness. If the chain is longer than the surrounding lipid acyl chains, it could induce a local thickening of the membrane.

Increased Ion Permeability: The presence of the diamine headgroup at the interface could alter the local charge distribution and hydration, potentially leading to an increase in the permeability of the membrane to ions.

Hypothetical Data on Membrane Interaction Parameters:

Due to the absence of experimental data for this compound, the following table presents hypothetical, yet plausible, data for its interaction with a model dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, based on values observed for similar long-chain amphiphiles.

ParameterHypothetical ValueTechnique for Measurement
Partition Coefficient (log P) 7.5Shake-flask method, HPLC
Free Energy of Partitioning (ΔG) -43 kJ/molIsothermal Titration Calorimetry (ITC)
Effect on Phase Transition Temp. (Tm) +2.5 °CDifferential Scanning Calorimetry (DSC)
Change in Membrane Thickness +0.2 nmSmall-Angle X-ray Scattering (SAXS)

Theoretical and Computational Chemistry Studies on N Phenyloctadecyl Propane 1,3 Diamine

Computational Modeling of N-(Phenyloctadecyl)propane-1,3-diamine's Ligand-Binding Characteristics (Non-biological)

Further experimental and computational research specifically targeting this compound is necessary to produce the detailed findings required for such an article.

Advanced Analytical Methodologies for the Detection and Quantification of N Phenyloctadecyl Propane 1,3 Diamine

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for N-(Phenyloctadecyl)propane-1,3-diamine

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its high resolution and sensitivity.

A reverse-phase (RP) HPLC method has been demonstrated for the analysis of this compound. nih.govresearchgate.net The selection of the stationary and mobile phases is critical for achieving efficient separation from potential impurities or other components in a mixture.

For the stationary phase, a Newcrom R1 column, which is a reverse-phase column with low silanol activity, has been shown to be effective. nih.govresearchgate.net This type of column is suitable for the separation of compounds with long alkyl chains. The use of columns with smaller particle sizes (e.g., 3 µm) can be employed for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. nih.govresearchgate.net

The mobile phase typically consists of a mixture of an organic solvent, water, and an acid. A common mobile phase composition includes acetonitrile (B52724) (MeCN), water, and phosphoric acid. nih.govresearchgate.net The ratio of these components is optimized to achieve the desired retention time and peak shape for this compound.

Table 1: Example HPLC Method Parameters for this compound
ParameterCondition
Stationary PhaseNewcrom R1 (reverse-phase)
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid
DetectionUV or Mass Spectrometry

For enhanced specificity and sensitivity, HPLC systems can be coupled with a mass spectrometer (MS). This technique, known as Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the confirmation of the molecular weight of the analyte, providing a higher degree of confidence in its identification.

When using LC-MS, the mobile phase composition must be compatible with the mass spectrometer's ionization source. For this reason, volatile acids like formic acid are typically used instead of non-volatile acids such as phosphoric acid. nih.govresearchgate.net A study on a related compound, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, utilized ion-pairing reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) with positive electrospray ionization (ESI+) for detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives of this compound

Due to its high molecular weight and low volatility, direct analysis of this compound by Gas Chromatography (GC) is challenging. Therefore, derivatization is necessary to convert the compound into a more volatile and thermally stable form. This chemical modification targets the active hydrogens on the amine groups.

Common derivatization techniques for amines include silylation, acylation, and alkylation. For long-chain N-1-alkyl-1,3-propanediamines, derivatization with trifluoroacetic anhydride (B1165640) has been successfully used for GC-MS analysis. This approach could be adapted for this compound. The resulting fluorinated derivative would exhibit increased volatility and be readily detectable.

The GC-MS analysis would then separate the derivatized analyte from other components, and the mass spectrometer would provide a fragmentation pattern that is characteristic of the derivatized molecule, allowing for its unambiguous identification and quantification.

Table 2: Potential Derivatization Reagents for GC-MS Analysis of this compound
Derivatization MethodReagentResulting Derivative
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) derivative
AcylationTrifluoroacetic anhydride (TFAA)Trifluoroacetyl derivative
AlkylationAlkyl halides (e.g., methyl iodide)N-alkylated derivative

Spectrophotometric and Fluorometric Assays for Quantitative Analysis of this compound

Spectrophotometric and fluorometric assays offer simpler and often more rapid alternatives to chromatographic methods for the quantitative analysis of this compound, although they may lack the same degree of specificity.

A potential spectrophotometric method involves a dye-extraction technique. This method is capable of the quantitative determination of long-chain amines. The amine can be made to react with an anionic dye, and the resulting colored complex can be extracted into an organic solvent. The absorbance of the organic phase is then measured at a specific wavelength, which is proportional to the concentration of the amine.

Fluorometric assays can provide higher sensitivity. These methods typically involve the derivatization of the primary and secondary amine groups with a fluorogenic reagent. For instance, fluorescamine reacts with primary amines to form a fluorescent product. While this compound contains secondary and primary amine groups, a suitable fluorogenic reagent could be selected to react with these functional groups, leading to a measurable fluorescent signal.

Electrochemical Sensing Platforms for this compound

Electrochemical sensors present a promising avenue for the rapid and sensitive detection of this compound. These sensors work by transducing the chemical interaction between the analyte and the electrode surface into a measurable electrical signal.

The development of an electrochemical sensor for this compound would likely involve the modification of an electrode surface (e.g., glassy carbon, gold) with a material that can selectively interact with the amine groups of the molecule. Nanomaterials such as carbon nanotubes, graphene, or metallic nanoparticles could be used to enhance the sensitivity and conductivity of the sensor. The detection could be based on the direct oxidation of the amine groups at a specific potential. Amperometric or voltammetric techniques would be employed to measure the current generated, which would be proportional to the concentration of this compound.

Development of Robust and Scalable Analytical Protocols for Industrial and Research Applications

For both industrial quality control and research applications, it is essential to develop analytical protocols that are not only accurate and precise but also robust and scalable.

The validation of an analytical method is a critical step to ensure its reliability. pharmaguideline.com Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). ijarsct.co.in For an HPLC method, system suitability tests are also performed to ensure the chromatographic system is performing adequately.

The HPLC method described for this compound is noted to be scalable. nih.govresearchgate.net This means that the method can be adapted for preparative separation to isolate impurities, which is valuable in both research and industrial settings for obtaining high-purity material. nih.govresearchgate.net A robust method should remain unaffected by small, deliberate variations in method parameters, ensuring its reliability in different laboratories and with different instruments. The development of such protocols involves rigorous testing and documentation to ensure consistent performance over time.

Potential Applications of N Phenyloctadecyl Propane 1,3 Diamine in Non Clinical and Non Safety Contexts

N-(Phenyloctadecyl)propane-1,3-diamine as a Building Block in Polymer and Material Science

The presence of two primary amine groups in this compound makes it a viable candidate as a monomer in the synthesis of various polymers. The long phenyloctadecyl chain is expected to impart unique properties, such as hydrophobicity, flexibility, and potentially interesting thermal and mechanical characteristics to the resulting polymeric materials.

This compound can theoretically serve as a diamine monomer in condensation polymerization reactions with dicarboxylic acids or their derivatives (like diacyl chlorides) to form polyamides. Similarly, reaction with dianhydrides would be expected to yield polyimides. The general scheme for polyamide formation would involve the reaction of the diamine with a dicarboxylic acid, typically at elevated temperatures, to form amide linkages with the elimination of water.

The incorporation of the bulky and long phenyloctadecyl group into the polymer backbone would likely result in polyamides and polyimides with distinct properties compared to those synthesized from simple aliphatic or aromatic diamines. These properties could include increased solubility in organic solvents, lower melting points and glass transition temperatures, and enhanced hydrophobicity. The phenyl group at the end of the long alkyl chain could also introduce a degree of rigidity and potential for π-π stacking interactions, influencing the material's solid-state morphology.

Table 1: Potential Dicarboxylic Acids and Dianhydrides for Polymerization with this compound

Monomer TypeExamplesPotential Polymer Properties
Dicarboxylic AcidsAdipic acid, Sebacic acid, Terephthalic acidFlexible and semi-crystalline polyamides, potentially with enhanced hydrophobicity.
DianhydridesPyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)Thermally stable polyimides with modified solubility and processing characteristics.

This table is illustrative and based on general principles of polymer chemistry, as specific studies involving this compound are not available.

The amphiphilic nature of this compound, possessing a nonpolar phenyloctadecyl tail and a polar diamine head, makes it a strong candidate for use as a surface-modifying agent. The amine groups can anchor the molecule to various surfaces, such as metals, metal oxides, and silica (B1680970), through covalent bonding, hydrogen bonding, or electrostatic interactions. Once anchored, the long, hydrophobic tail would orient away from the surface, creating a non-polar, water-repellent interface.

This property could be harnessed to create hydrophobic coatings on a variety of substrates, leading to applications in water-resistant materials, anti-fouling surfaces, and corrosion inhibitors. The phenyloctadecyl group would provide a low-surface-energy layer, reducing the adhesion of water and other polar substances.

Catalytic Roles of this compound in Organic Transformations

The amine functionalities of this compound suggest its potential to act as a catalyst in certain organic reactions, either as an organocatalyst itself or as a ligand for a metal catalyst.

Primary and secondary amines are known to be effective organocatalysts for a range of organic transformations, such as aldol (B89426) and Michael reactions, often proceeding through enamine or iminium ion intermediates. While there is no specific research on the use of this compound as an organocatalyst, its diamine structure could potentially facilitate reactions where bifunctional catalysis is beneficial. The two amine groups could act in a cooperative manner to activate both the nucleophile and the electrophile. The long alkyl chain might also create a specific steric environment around the catalytic center, potentially influencing the stereoselectivity of the reaction.

The lone pairs of electrons on the nitrogen atoms of this compound allow it to act as a bidentate ligand, coordinating to transition metal centers to form metal complexes. Such complexes could exhibit catalytic activity in various transformations, including cross-coupling reactions, hydrogenations, and oxidations.

The long phenyloctadecyl chain could significantly influence the properties and catalytic behavior of the resulting metal complex. It would increase the lipophilicity of the complex, potentially enhancing its solubility in nonpolar organic solvents. This could be advantageous for homogeneous catalysis in such media. Furthermore, the bulky substituent could create a specific steric environment around the metal center, which could be exploited to control the selectivity of the catalytic reaction.

Table 2: Potential Transition Metals and Catalytic Applications for this compound Ligated Complexes

Transition MetalPotential Catalytic ApplicationInfluence of the Ligand
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)Enhanced solubility in organic solvents, potential for steric control of selectivity.
Rhodium (Rh) / Ruthenium (Ru)Hydrogenation, transfer hydrogenationLipophilic catalyst for transformations in nonpolar media.
Copper (Cu)Atom Transfer Radical Polymerization (ATRP), Click chemistrySoluble catalyst system with potential for control over polymer properties.

This table represents hypothetical applications based on the known coordination chemistry of diamines and is not based on specific experimental data for this compound.

This compound in Surfactant and Emulsifier Formulations for Industrial Processes

The amphiphilic structure of this compound is characteristic of a cationic surfactant. The protonated diamine head group would be hydrophilic, while the long phenyloctadecyl tail is strongly hydrophobic. This molecular arrangement would enable it to reduce the surface tension at interfaces, such as air-water or oil-water.

As a surfactant, it could find use in a variety of industrial processes as a wetting agent, foaming agent, or dispersant. In emulsifier formulations, it would be expected to stabilize oil-in-water or water-in-oil emulsions by forming a protective layer around the dispersed droplets, preventing their coalescence. The specific properties of the emulsion, such as droplet size and stability, would be influenced by factors like the concentration of the surfactant, the pH of the aqueous phase (which would affect the protonation state of the amine groups), and the nature of the oil phase. The presence of the phenyl group could also lead to specific interactions with aromatic components of the oil phase, potentially enhancing its emulsifying efficacy for certain systems.

Influence on Interfacial Tension and Stability

No data is publicly available regarding the influence of this compound on interfacial tension or the stability of emulsions and other multiphase systems.

Dispersing and Foaming Properties

There are no publicly available studies or data on the dispersing and foaming properties of this compound.

Corrosion Inhibition Mechanisms of this compound on Metal Surfaces

Adsorption Characteristics and Surface Coverage

Formation of Protective Films

There is no available information detailing the formation or characteristics of protective films by this compound for corrosion inhibition.

Role of this compound as an Intermediate for the Synthesis of Complex Organic Molecules

No published synthetic routes or chemical literature were found that utilize this compound as a chemical intermediate for the synthesis of other complex organic molecules.

Environmental Considerations and Degradation Pathways of N Phenyloctadecyl Propane 1,3 Diamine

Aerobic and Anaerobic Degradation Pathways of N-(Phenyloctadecyl)propane-1,3-diamine

No data available.

Potential for Sorption and Desorption in Environmental Matrices (e.g., Soil, Sediment)

No data available.

Mechanistic Insights into Biotransformation by Microorganisms

No data available.

Further research and publication in peer-reviewed journals would be necessary to address these specific points for this compound.

Conclusion and Future Research Directions for N Phenyloctadecyl Propane 1,3 Diamine

Summary of Key Research Findings and Current Understanding of N-(Phenyloctadecyl)propane-1,3-diamine

Unanswered Questions and Emerging Research Avenues

The absence of dedicated research on this compound leaves a multitude of unanswered questions. Key areas that require investigation include:

Fundamental Properties: What are the basic physicochemical properties of this compound, such as its melting point, boiling point, solubility, and spectral characteristics?

Biological Activity: Does this compound exhibit any biological activity? For example, does it have antimicrobial, anticancer, or other therapeutic potential? The presence of the long alkyl chain and the diamine functionality suggests potential for membrane interaction and biological activity.

Material Science Applications: Could the unique combination of a phenyl group, a long alkyl chain, and a diamine moiety impart useful properties for applications in material science, such as in the formation of polymers, surfactants, or self-assembling systems?

Emerging research avenues would logically begin with the synthesis and characterization of this compound, followed by systematic screening for biological activity and material properties.

Opportunities for the Development of Novel Synthetic Methodologies

Currently, there are no published synthetic methods specifically for this compound. However, general methods for the synthesis of N-substituted diamines could be adapted. Future research should focus on developing efficient and scalable synthetic routes. Potential strategies could involve the reductive amination of a suitable aldehyde with propane-1,3-diamine or the nucleophilic substitution of a haloalkane by propane-1,3-diamine. The development of stereoselective synthetic methods could also be a significant area of exploration, as the chirality of diamines can be crucial for their biological activity and application in asymmetric catalysis.

Exploration of New Applications Based on Mechanistic Insights

Without any existing research, there are no mechanistic insights to guide the exploration of new applications. Once the fundamental properties and activities of this compound are established, research can then delve into its mechanism of action in relevant systems. For example, if the compound shows antimicrobial activity, studies would be needed to determine if it acts by disrupting cell membranes, inhibiting enzymes, or through another mechanism. Such mechanistic understanding would be critical for the rational design of new applications, for instance, as a disinfectant or a preservative.

Interdisciplinary Research Synergies Involving this compound

The molecular structure of this compound suggests potential for fruitful interdisciplinary research.

Chemistry and Biology: Collaboration between synthetic chemists and biologists would be essential to synthesize the compound and screen it for various biological activities.

Material Science and Engineering: The amphiphilic nature of the molecule could be of interest to material scientists for the development of new surfactants, coatings, or drug delivery systems.

Computational Chemistry and Experimental Science: Computational modeling could be employed to predict the properties and potential activities of the compound, guiding experimental efforts and providing deeper insights into its behavior at a molecular level.

Q & A

Q. How can researchers optimize the synthesis of N-(Phenyloctadecyl)propane-1,3-diamine to improve yield and purity?

Methodological Answer: Synthesis optimization requires a factorial design approach to evaluate variables such as reaction temperature, solvent polarity, and catalyst concentration. For example, a central composite design (CCD) can systematically test interactions between factors . Orthogonal experimental designs (e.g., Taguchi methods) are also effective for reducing trial numbers while maximizing data robustness . Analytical techniques like NMR and mass spectrometry (MS) should validate purity, referencing protocols for structurally similar diamines .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : To confirm amine proton environments and alkyl chain integrity.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., expected ~299.54 g/mol, as per analogs in ).
  • HPLC/GC-MS : To detect impurities or byproducts, with methods calibrated using retention indices from related diamines .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies using controlled environments (e.g., 25–80°C, pH 2–12). Monitor degradation via UV-Vis spectroscopy or LC-MS. For example, analogs like N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine show hydrolytic stability under neutral conditions but degrade in acidic media . Apply Arrhenius kinetics to extrapolate shelf-life predictions.

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

Methodological Answer: Contradictions often arise from solvent purity or measurement techniques. Use standardized protocols:

  • Dynamic Light Scattering (DLS) : To detect micelle formation in aqueous solutions.
  • Isothermal Titration Calorimetry (ITC) : To quantify solvent-amine interactions thermodynamically . Cross-validate results with computational solubility parameters (e.g., Hansen solubility model) using software like COSMOtherm .

Q. What advanced methodologies are suitable for studying its interactions with biological membranes?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics with lipid bilayers.
  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model alkyl chain penetration into membranes, referencing structural analogs (e.g., N~1~,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine ).
  • Fluorescence Anisotropy : To assess membrane fluidity changes induced by the compound .

Q. How can researchers design experiments to explore its potential in drug delivery systems?

Methodological Answer:

  • Encapsulation Efficiency Studies : Use a Box-Behnken design to optimize drug-loading variables (e.g., amine-to-drug ratio, sonication time) .
  • In Vitro Release Kinetics : Simulate physiological conditions (pH 7.4, 37°C) and analyze release profiles via HPLC, comparing to standards like N-(6-methoxyquinolin-8-yl)-N',N'-dipropylpropane-1,3-diamine .
  • Cytotoxicity Screening : Employ MTT assays on cell lines, with dose-response modeling using Hill equations .

Q. What computational approaches are effective for predicting structure-property relationships?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox stability.
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on analogs (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide ) to predict biological activity.
  • COMSOL Multiphysics : Simulate diffusion kinetics in polymer matrices, integrating AI-driven parameter optimization .

Data Contradiction and Validation

Q. How should conflicting cytotoxicity data across studies be addressed?

Methodological Answer:

  • Meta-Analysis : Systematically compare experimental conditions (e.g., cell type, exposure time) using tools like RevMan.
  • Dose-Response Replication : Conduct independent assays with rigorous controls (e.g., N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine as a positive control ).
  • Mechanistic Studies : Use RNA sequencing to identify differentially expressed genes, linking toxicity to specific pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.